[(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine

Lipophilicity Physicochemical profiling Drug-likeness

[(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine (CAS 1152542-89-6) is a secondary amine featuring a 4-bromothiophene core linked via a methylene bridge to a 3-methoxypropyl sidechain. With a molecular formula of C9H14BrNOS and a molecular weight of 264.18 g/mol, it belongs to the class of brominated thiophene-2-methanamine derivatives used widely as synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C9H14BrNOS
Molecular Weight 264.18 g/mol
Cat. No. B12125138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine
Molecular FormulaC9H14BrNOS
Molecular Weight264.18 g/mol
Structural Identifiers
SMILESCOCCCNCC1=CC(=CS1)Br
InChIInChI=1S/C9H14BrNOS/c1-12-4-2-3-11-6-9-5-8(10)7-13-9/h5,7,11H,2-4,6H2,1H3
InChIKeyYPKKUDLAFJFARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine: Core Physicochemical and Structural Identity for Research Procurement


[(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine (CAS 1152542-89-6) is a secondary amine featuring a 4-bromothiophene core linked via a methylene bridge to a 3-methoxypropyl sidechain . With a molecular formula of C9H14BrNOS and a molecular weight of 264.18 g/mol, it belongs to the class of brominated thiophene-2-methanamine derivatives used widely as synthetic intermediates in medicinal chemistry and materials science . The compound’s structural signature—a bromine substituent at the thiophene 4-position and a 3-methoxypropyl tail—distinguishes it from its positional isomers and N-alkyl analogs, creating a unique profile of lipophilicity, hydrogen-bonding capacity, and reactivity that is critical for target-oriented synthesis and biological screening.

Why In-Class Bromothiophene Amines Cannot Simply Replace [(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine


Despite sharing a bromothiophene-2-methanamine scaffold, subtle variations in bromine position, N-alkyl chain length, and sidechain polarity produce large shifts in lipophilicity, target engagement, and synthetic utility . Replacing the 4-bromo isomer with its 5-bromo or 3-bromo counterpart alters the regioselectivity of subsequent cross-coupling reactions and the compound’s distribution coefficient at physiological pH, while swapping the 3-methoxypropyl group for a methyl or hydrogen eliminates H-bond acceptor capacity and reduces solubility. These differences are not cosmetic; they determine whether a lead series retains on-target potency, avoids efflux, or can be elaborated efficiently in a parallel synthesis campaign.

Head-to-Head Comparative Data: [(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine vs Closest Analogs


Lipophilicity (LogP) Comparison: 4-Bromo vs 5-Bromo vs 3-Bromo vs Non-Brominated vs N-Methyl Analogs

The ACD/Labs-predicted LogP for [(4-bromothiophen-2-yl)methyl](3-methoxypropyl)amine is 1.72, which is 0.12 units lower than its 5-bromo isomer (LogP 1.84) and identical to its 3-bromo isomer (LogP 1.72) . The non-brominated analog (3-methoxypropyl)(thiophen-2-ylmethyl)amine has a LogP of 1.87, while the N-methyl analog [(4-bromothiophen-2-yl)methyl](methyl)amine has a substantially higher LogP of 2.62 . The lower LogP of the target compound relative to the N-methyl and non-brominated analogs is primarily attributable to the 3-methoxypropyl chain, which introduces additional polarity while maintaining the bromine substituent for synthetic elaboration.

Lipophilicity Physicochemical profiling Drug-likeness

pH-Dependent Distribution Coefficient (LogD₇.₄): 4-Bromo vs 5-Bromo vs 3-Bromo Isomers

The predicted LogD at pH 7.4 for the 4-bromo target compound is 1.63, compared to 1.65 for the 5-bromo isomer and 2.03 for the 3-bromo isomer . The 0.40 log unit difference between the 4-bromo and 3-bromo isomers indicates that at physiological pH, the 3-bromo compound is approximately 2.5-fold more lipophilic, which could translate into divergent membrane permeability, tissue distribution, and metabolic clearance profiles in cell-based or in vivo assays.

Distribution coefficient Ionization state Permeability

Boiling Point and Vapor Pressure: Implications for Purification and Handling

The target 4-bromo compound exhibits a predicted boiling point of 316.8±37.0 °C at 760 mmHg, which is 2.7 °C higher than the 5-bromo isomer (314.1±37.0 °C) and 4.1 °C higher than the 3-bromo isomer (312.7±37.0 °C) . The non-brominated analog has a markedly lower boiling point of 263.7±25.0 °C . The elevated boiling point of the brominated derivatives reflects the additional molecular weight and polarizability introduced by the bromine atom, which can influence distillation recovery and gas-chromatographic retention times during quality control.

Thermal stability Purification Physical properties

Suzuki Cross-Coupling Regioselectivity: 4-Bromo vs 2-Bromo Thiophene Reactivity

Palladium(0)-catalyzed Suzuki reactions of 2,4-dibromothiophene demonstrate preferential substitution at the 2-position over the 4-position [1]. This established regioselectivity implies that the 4-bromo substituent in [(4-bromothiophen-2-yl)methyl](3-methoxypropyl)amine is less reactive toward oxidative addition than a 2-bromo or 5-bromo analogue, enabling chemoselective functionalization at the 2-methylene-amine site while preserving the 4-bromo handle for a subsequent orthogonal coupling step. In contrast, the 5-bromo isomer would undergo competitive reaction at the bromine site, complicating sequential diversification strategies.

Cross-coupling Regioselectivity Synthetic utility

Hydrogen-Bond Acceptor Capacity: 3-Methoxypropyl vs N-Methyl Sidechain

The target compound contains 2 hydrogen-bond acceptor sites (the methoxy oxygen and the thiophene sulfur), compared to only 1 acceptor for the N-methyl analog [(4-bromothiophen-2-yl)methyl](methyl)amine (only the sulfur) . This additional H-bond acceptor capacity, combined with the lower LogP, is predicted to confer higher aqueous solubility and greater potential for specific polar interactions with biological targets such as kinase hinge regions or protease active sites [1].

Hydrogen bonding Solubility Target engagement

Molecular Weight and Heavy Atom Count: 4-Bromo Target vs Non-Brominated Scaffold

The target compound has a molecular weight of 264.18 g/mol, which is 78.89 g/mol higher than the non-brominated analog (185.29 g/mol) . This places the 4-bromo derivative closer to the center of lead-like chemical space (MW 250–350) commonly preferred for initial hit-to-lead campaigns, whereas the non-brominated analog sits in the fragment range (MW <250) and often requires heavier derivatization to achieve sufficient potency. The bromine atom simultaneously serves as a synthetic handle and a lipophilic density element, providing a balance of reactivity and physicochemical maturity not available in the debrominated or purely alkyl-substituted congeners.

Molecular weight Lead-likeness Fragment-based design

Evidence-Backed Application Scenarios for [(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine Procurement


Iterative Divergent Synthesis of 2,4,5-Trisubstituted Thiophene Libraries

The attenuated reactivity of the 4-bromo position relative to the 2-position enables chemoselective Suzuki coupling at the benzylic amine side (after conversion to a suitable leaving group) while preserving the bromine for a second orthogonal coupling. This sequential strategy is directly supported by the established regioselectivity in 2,4-dibromothiophene systems [1] and is ideal for constructing diverse compound libraries for HTS campaigns.

Fragment-to-Lead Optimization with Balanced Lipophilicity

With an ACD/LogP of 1.72 and a molecular weight of 264 g/mol, the compound occupies a favorable lead-like space [1]. Its lower lipophilicity relative to the N-methyl and non-brominated analogs reduces the risk of hitting lipophilicity-driven toxicity ceilings, making it a safer starting point for fragment growth or scaffold hopping in anti-infective and oncology programs.

ADMET Profiling of Positional Isomer Series

The 0.40 LogD₇.₄ difference between the 4-bromo (1.63) and 3-bromo (2.03) isomers [1] provides a meaningful probe for structure–property relationship studies. By comparing clearance, permeability, and hERG liability across the isomer panel, DMPK scientists can deconvolute the contribution of bromine position to compound disposition, informing design principles for future candidates.

Synthetic Intermediate for OLED and Organic Electronic Materials

4-Bromothiophene derivatives are key precursors to fluorescent aryl-substituted thiophenes for OLED applications [2]. The target compound’s 4-bromo handle allows for late-stage diversification with arylboronic acids, while the 3-methoxypropyl chain can modulate solubility and film-forming properties in device fabrication.

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